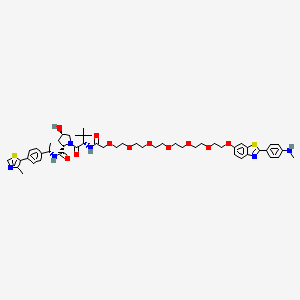
PROTAC |A-synuclein degrader 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC A-synuclein degrader 3 is a potent and selective compound designed to degrade alpha-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson’s disease. This compound belongs to the class of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC A-synuclein degrader 3 involves the conjugation of a ligand that binds to alpha-synuclein with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Step 1: Synthesis of the alpha-synuclein binding ligand.
Step 2: Synthesis of the E3 ubiquitin ligase recruiting ligand.
Step 3: Conjugation of the two ligands via a linker.
Industrial Production Methods: Industrial production of PROTAC A-synuclein degrader 3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection.
Purification: Techniques such as chromatography to isolate the desired product.
Quality Control: Analytical methods to confirm the structure and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: PROTAC A-synuclein degrader 3 primarily undergoes:
Ubiquitination: The compound facilitates the transfer of ubiquitin molecules to alpha-synuclein, marking it for degradation.
Proteasomal Degradation: The ubiquitinated alpha-synuclein is recognized and degraded by the proteasome.
Common Reagents and Conditions:
Reagents: E3 ubiquitin ligase, ubiquitin, ATP.
Conditions: Physiological conditions (pH 7.4, 37°C) to mimic the cellular environment.
Major Products:
Degraded alpha-synuclein fragments: Resulting from the proteasomal degradation process.
Aplicaciones Científicas De Investigación
PROTAC A-synuclein degrader 3 has a wide range of applications in scientific research, including:
Chemistry: Studying the mechanisms of protein degradation and the design of bifunctional molecules.
Biology: Investigating the role of alpha-synuclein in cellular processes and neurodegenerative diseases.
Medicine: Developing therapeutic strategies for Parkinson’s disease and other alpha-synuclein-related disorders.
Industry: Potential use in drug discovery and development for targeting undruggable proteins
Mecanismo De Acción
The mechanism of action of PROTAC A-synuclein degrader 3 involves:
Binding to alpha-synuclein: The ligand specific to alpha-synuclein binds to the target protein.
Recruitment of E3 ubiquitin ligase: The other ligand recruits an E3 ubiquitin ligase.
Formation of a ternary complex: The PROTAC molecule forms a complex with alpha-synuclein and the E3 ubiquitin ligase.
Ubiquitination and degradation: The E3 ubiquitin ligase transfers ubiquitin molecules to alpha-synuclein, marking it for degradation by the proteasome
Comparación Con Compuestos Similares
- PROTAC A-synuclein degrader 1
- PROTAC A-synuclein degrader 2
- AUTOTAC compounds
Comparison:
- Selectivity: PROTAC A-synuclein degrader 3 is highly selective for alpha-synuclein compared to other similar compounds.
- Efficacy: It has shown higher efficacy in degrading alpha-synuclein aggregates in cellular and animal models.
- Mechanism: While AUTOTAC compounds utilize autophagy for degradation, PROTAC A-synuclein degrader 3 relies on the ubiquitin-proteasome system .
PROTAC A-synuclein degrader 3 represents a significant advancement in the field of targeted protein degradation, offering promising therapeutic potential for neurodegenerative diseases.
Propiedades
Fórmula molecular |
C51H68N6O11S2 |
|---|---|
Peso molecular |
1005.3 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[2-[2-[2-[2-[2-[[2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-yl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C51H68N6O11S2/c1-34(36-7-9-37(10-8-36)46-35(2)53-33-69-46)54-48(60)43-29-40(58)31-57(43)50(61)47(51(3,4)5)56-45(59)32-67-26-25-65-22-21-63-18-17-62-19-20-64-23-24-66-27-28-68-41-15-16-42-44(30-41)70-49(55-42)38-11-13-39(52-6)14-12-38/h7-16,30,33-34,40,43,47,52,58H,17-29,31-32H2,1-6H3,(H,54,60)(H,56,59)/t34-,40+,43-,47+/m0/s1 |
Clave InChI |
QABBEPRQMRXJDK-JNKORLQQSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCOC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)NC)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCOC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea](/img/structure/B12373624.png)
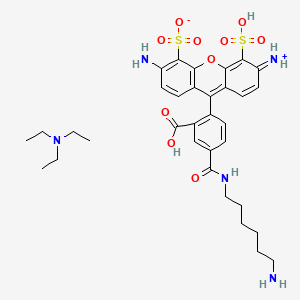
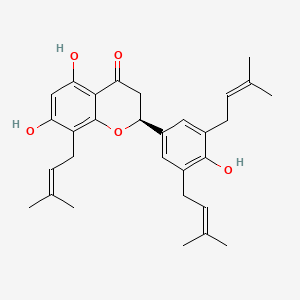
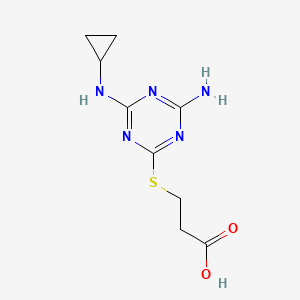
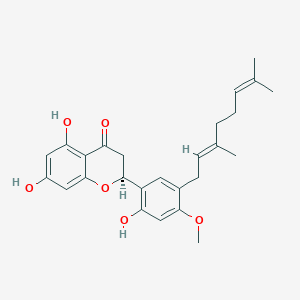
![methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12373661.png)
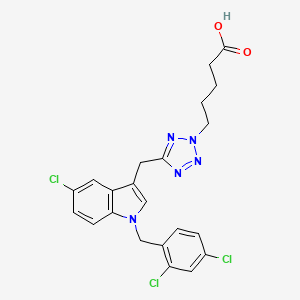
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12373674.png)
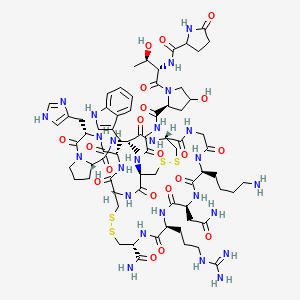
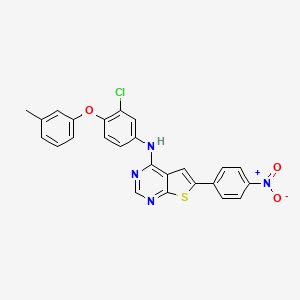
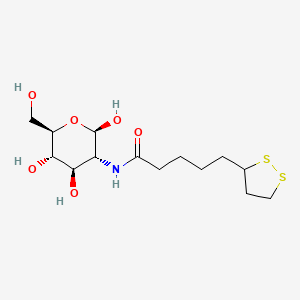
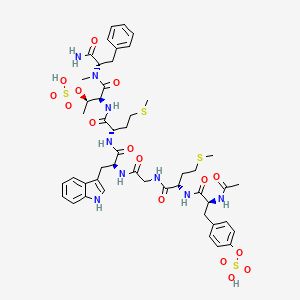
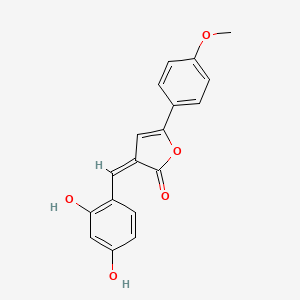
![1-(5-Bromopyrazin-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B12373710.png)
